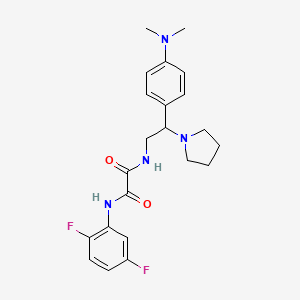

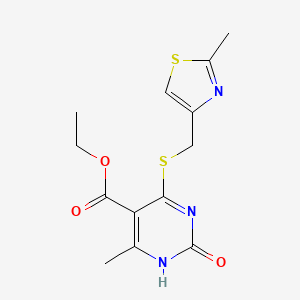

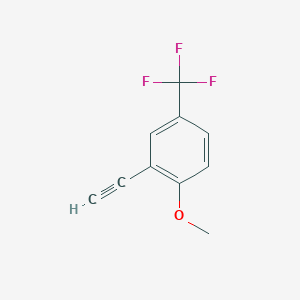

(Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a benzofuran moiety (a type of aromatic compound), a benzylidene group (a type of methylene bridge), and an acetate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as Schiff bases, are often synthesized through condensation reactions .科学的研究の応用

Alternative to Benzoquinone for Room-Temperature Fujiwara-Moritani Reactions : Liu and Hii (2011) found that tert-Butyl perbenzoate can substitute benzoquinone for mild Fujiwara-Moritani reactions, highlighting the use of tert-butyl groups in facilitating chemical reactions at room temperature Liu & Hii, 2011.

Study of Metabolism in Rats and Humans : Daniel, Gage, and Jones (1968) explored the metabolism of a compound with tert-butyl groups in rats and humans, providing insights into how such compounds are processed in biological systems Daniel, Gage, & Jones, 1968.

Rhodium-Catalyzed Asymmetric Hydrogenation : Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, illustrating the use of tert-butyl groups in catalysis Imamoto et al., 2012.

Synthesis of Aza Analogs of Tetrabenzoporphin : Makarova et al. (1989) discussed the synthesis of tert-butyl-substituted aza analogs of zinc tetrabenzoporphin, indicating the role of tert-butyl groups in synthetic chemistry Makarova et al., 1989.

Molecular and Solid-State Structure Studies : Tomaščiková et al. (2008) determined the molecular and solid-state structures of a compound containing tert-butylamino groups, showing the structural significance of tert-butyl in molecular architecture Tomaščiková et al., 2008.

Photochemical and Thermal Rearrangement of Oxaziridines : Lattes et al. (1982) provided evidence supporting the stereoelectronic control theory in the rearrangement of oxaziridines with tert-butyl groups Lattes et al., 1982.

Synthesis of Novel Thermal Stabilizers : Yachigo et al. (1988) demonstrated the use of a tert-butyl compound as an effective stabilizer for thermal degradation of butadiene type polymers Yachigo et al., 1988.

Quantum Chemical Elucidation of Luminescence Mechanism in Schiff Bases : Berrones-Reyes et al. (2019) explored the luminescence mechanism in Schiff bases with tert-butyl groups, indicating their potential in sensor applications Berrones-Reyes et al., 2019.

Carbene Structure of Stable Acyl Anion Equivalents : Hill et al. (1997) studied the carbene structure of stable acyl (formyl) anion equivalents containing tert-butyl groups, contributing to the understanding of carbene stability Hill et al., 1997.

特性

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)11-19-21(24)17-9-8-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCIBVBWZSNFAK-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)

![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)